molecular formula C13H18N2O B567097 1-Benzyl-5-(aminomethyl)piperidin-2-one CAS No. 1272756-11-2

1-Benzyl-5-(aminomethyl)piperidin-2-one

Cat. No.: B567097
CAS No.: 1272756-11-2
M. Wt: 218.3
InChI Key: FEFJBHGNEBOGRH-UHFFFAOYSA-N
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Description

1-Benzyl-5-(aminomethyl)piperidin-2-one is a heterocyclic organic compound that features a piperidine ring substituted with a benzyl group and an aminomethyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .

Scientific Research Applications

1-Benzyl-5-(aminomethyl)piperidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-5-(aminomethyl)piperidin-2-one is not specified in the search results. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of possible mechanisms depending on the specific derivative and its biological targets.

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-(aminomethyl)piperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with a suitable piperidinone precursor in the presence of a base. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be optimized to ensure high yields and purity, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-(aminomethyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-5-(aminomethyl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-(aminomethyl)-1-benzylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-8-12-6-7-13(16)15(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFJBHGNEBOGRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1CN)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60849457
Record name 5-(Aminomethyl)-1-benzylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60849457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272756-11-2, 1186663-48-8
Record name 5-(Aminomethyl)-1-(phenylmethyl)-2-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272756-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Aminomethyl)-1-benzylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60849457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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